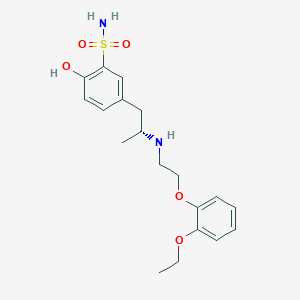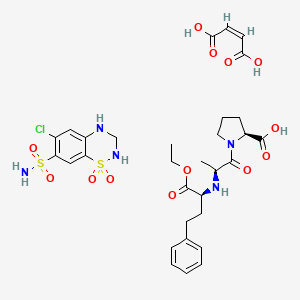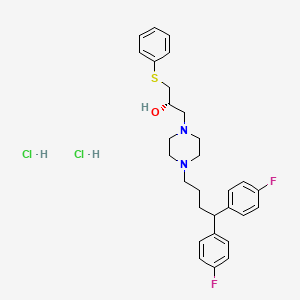
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes fused triazole and triazine rings, along with pyridinyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through the cyclization of appropriate precursors. This can be achieved by reacting hydrazine derivatives with nitriles or other suitable reagents under controlled conditions.
Formation of the Triazine Ring: The triazine ring is then formed by the cyclization of the triazole intermediate with suitable reagents such as cyanogen bromide or other triazine-forming agents.
Introduction of Pyridinyl and Methyl Groups: The final step involves the introduction of pyridinyl and methyl groups through substitution reactions. This can be achieved by reacting the triazolo-triazine intermediate with pyridine derivatives and methylating agents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other oxidants.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced. Common reagents include halogenating agents, alkylating agents, and arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidants under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and arylating agents (e.g., phenylboronic acid) under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is used in the development of advanced materials, such as energetic materials and semiconductors.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate molecular interactions and pathways.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: This compound has a similar triazole-triazine structure but includes a thiadiazine ring instead of pyridinyl groups.
1,2,4-Triazolo(1,5-a)(1,3,5)triazine: This compound has a similar triazole-triazine structure but with different substituents and ring fusion patterns.
1,2,4-Triazolo(4,3-b)(1,2,4,5)tetrazine: This compound includes a tetrazine ring and is used in the development of energetic materials.
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- is unique due to its specific combination of triazole, triazine, pyridinyl, and methyl groups
Propriétés
Numéro CAS |
86870-08-8 |
|---|---|
Formule moléculaire |
C15H11N7 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
3-methyl-6,7-dipyridin-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C15H11N7/c1-10-19-20-15-18-13(11-6-2-4-8-16-11)14(21-22(10)15)12-7-3-5-9-17-12/h2-9H,1H3 |
Clé InChI |
RJADFHMYUZMFRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




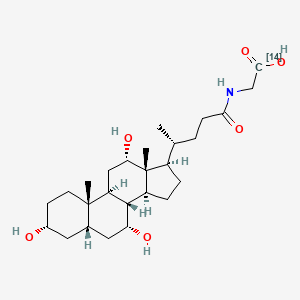
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)

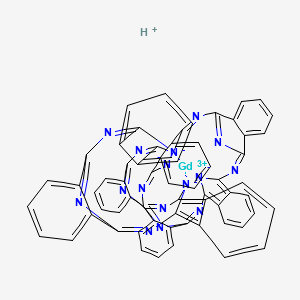
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
